

"protocols for using 2-(Methylsulfonyl)-4-pyridinecarboxylic acid in experiments"

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Compound of Interest

Compound Name: 2-(Methylsulfonyl)-4-pyridinecarboxylic acid

Cat. No.: B1424156

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Application Notes & Protocols for 2-(Methylsulfonyl)-4-pyridinecarboxylic Acid

Foreword: Understanding the Utility of a Versatile Building Block

2-(Methylsulfonyl)-4-pyridinecarboxylic acid is a heterocyclic building block of significant interest in modern synthetic and medicinal chemistry. Its structural features—a pyridine core, a strongly electron-withdrawing methylsulfonyl group, and a versatile carboxylic acid handle—make it an invaluable synthon for creating complex molecules with tailored properties. The pyridine ring is a prevalent scaffold in numerous pharmaceuticals, prized for its ability to engage in hydrogen bonding and its metabolic stability. The methylsulfonyl group modulates the electronic properties of the pyridine ring, influencing its reactivity and the pKa of the carboxylic acid. This guide provides a comprehensive overview of the compound's properties, safety protocols, and a detailed methodology for its application in one of the most fundamental transformations in drug discovery: amide bond formation.

Section 1: Compound Profile and Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is the foundation of any successful experiment. Key data for **2-(Methylsulfonyl)-4-pyridinecarboxylic acid** are

summarized below.

| Property | Value | Source(s) |
|---------------------|---|-----------|
| CAS Number | 1186663-27-3 | [1] |
| Molecular Formula | C ₇ H ₇ NO ₄ S | [2][3] |
| Molecular Weight | 201.20 g/mol | [3] |
| Appearance | Solid | |
| Purity | Typically ≥97% | |
| Storage Temperature | 2-8°C, sealed in dry conditions | |
| Synonyms | 2-(methylsulfonyl)isonicotinic acid | |

Section 2: Essential Safety Protocols and Handling

Scientific integrity begins with safety. **2-(Methylsulfonyl)-4-pyridinecarboxylic acid** is a chemical reagent that requires careful handling to minimize risk to personnel and the environment. The following protocols are derived from globally harmonized system (GHS) classifications and standard safety data sheets (SDS).

Hazard Identification and Personal Protective Equipment (PPE)

The compound presents several hazards that necessitate the use of appropriate PPE. Always handle this chemical inside a certified chemical fume hood.

| Hazard Class | GHS Statement | Pictogram | Required PPE |
|------------------------|---|--------------------------|---|
| Acute Toxicity, Oral | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | Nitrile gloves, Lab coat |
| Skin Irritation | H315: Causes skin irritation | GHS07 (Exclamation Mark) | Nitrile gloves, Lab coat |
| Serious Eye Damage | H318/H319: Causes serious eye damage/irritation | GHS05 (Corrosion), GHS07 | ANSI-approved safety goggles or face shield |
| Respiratory Irritation | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | Use within a chemical fume hood |
| Aquatic Hazard | H402: Harmful to aquatic life | None | Prevent release to the environment |

First Aid and Emergency Procedures

In the event of exposure, immediate and appropriate action is critical.[\[4\]](#)

- After Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
- In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water. If irritation persists, consult a physician.
- After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[\[4\]](#)
- After Swallowing: Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[\[4\]](#)

Storage and Disposal

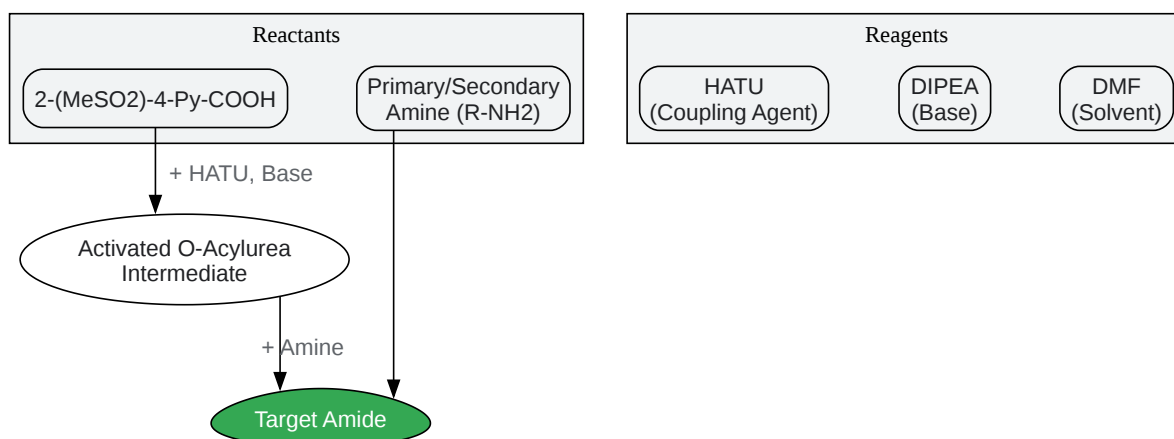
- Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[\[5\]](#)
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Avoid release into the environment.

Section 3: Core Application: Amide Bond Formation

The carboxylic acid moiety is the primary reactive handle on **2-(Methylsulfonyl)-4-pyridinecarboxylic acid**, making it an ideal substrate for forming amide bonds—a cornerstone reaction in the synthesis of pharmaceuticals and biologically active molecules.^[6] Its structure is particularly relevant in the development of kinase inhibitors.^[6]

Mechanistic Rationale

Direct condensation of a carboxylic acid and an amine is generally unfavorable. The reaction is facilitated by "coupling agents" that activate the carboxylic acid, converting the hydroxyl group into a better leaving group. This activated intermediate is then susceptible to nucleophilic attack by the amine to form the stable amide bond. This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a common and highly efficient coupling reagent.



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General scheme for amide coupling.

Section 4: Detailed Experimental Protocol

This protocol provides a self-validating workflow for the synthesis of an amide derivative from **2-(Methylsulfonyl)-4-pyridinecarboxylic acid**.

Materials and Equipment

- Reactants:
 - **2-(Methylsulfonyl)-4-pyridinecarboxylic acid** (1.0 eq)
 - Amine of interest (1.1 eq)
- Reagents:
 - HATU (1.2 eq)
 - N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
- Solvents:
 - Anhydrous N,N-Dimethylformamide (DMF)
 - Ethyl acetate (EtOAc)
 - Saturated aqueous sodium bicarbonate (NaHCO_3)
 - Brine (saturated aqueous NaCl)
- Equipment:
 - Round-bottom flask with magnetic stir bar
 - Nitrogen or Argon gas inlet
 - Syringes
 - Separatory funnel
 - Rotary evaporator

- Silica gel for column chromatography
- Thin Layer Chromatography (TLC) plates

Step-by-Step Methodology



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Workflow for amide coupling and purification.

- **Reaction Setup:** To a dry round-bottom flask under a nitrogen atmosphere, add **2-(Methylsulfonyl)-4-pyridinecarboxylic acid** (e.g., 201 mg, 1.0 mmol).
- **Dissolution:** Add anhydrous DMF (e.g., 5 mL) and stir until the solid is fully dissolved.
- **Reagent Addition:** Sequentially add the amine (1.1 mmol, 1.1 eq), DIPEA (0.52 mL, 3.0 mmol, 3.0 eq), and finally HATU (456 mg, 1.2 mmol, 1.2 eq). Causality Note: The base (DIPEA) is crucial to deprotonate the amine and neutralize the acidic byproducts of the coupling reaction, driving the equilibrium towards product formation.
- **Reaction Monitoring:** Allow the mixture to stir at room temperature. The reaction progress should be monitored periodically (e.g., every 2 hours) by TLC or LC-MS until the starting carboxylic acid is consumed. Typical reaction times range from 2 to 16 hours.
- **Aqueous Work-up:** Once the reaction is complete, pour the mixture into a separatory funnel containing water (20 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL).
- **Washing:** Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ (2 x 20 mL) and brine (1 x 20 mL). Trustworthiness Note: The NaHCO₃ wash is a self-validating step to remove any unreacted starting acid and acidic byproducts from the HATU reagent, ensuring a cleaner crude product.

- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent using a rotary evaporator.
- **Purification:** Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
- **Validation:** Characterize the final, purified amide product by ^1H NMR, ^{13}C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

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